5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to the pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific applications, particularly in medicinal chemistry as a pharmaceutical intermediate.
This compound is synthesized through various methods, primarily involving the modification of existing pyridine derivatives. It can be found in chemical databases under the CAS number 76041-79-7 and has several synonyms, including 5-Bromo-3-(trifluoromethyl)-2-pyridinol and 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine .
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine falls under the category of heterocyclic compounds, specifically pyridines. Its classification as a fluorinated compound highlights its significance in organic chemistry and materials science due to the presence of fluorine, which can enhance biological activity and stability.
The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine can be achieved through several methods, including:
A common synthetic route involves:
The molecular formula of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is . The structure features:
The molecular weight is approximately 241.99 g/mol, with predicted boiling point around 229.4 °C and density approximately 1.876 g/cm³ .
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with biological targets through:
The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving bioavailability in pharmacological applications.
Key physical properties include:
Chemical properties include:
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating pain and respiratory diseases. Its ability to inhibit transient receptor potential A1 ion channels makes it particularly valuable in pain management therapies . Additionally, its unique properties are exploited in various chemical syntheses within materials science and agrochemicals.
Palladium-catalyzed cross-coupling has revolutionized the functionalization of 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine, enabling precise C–C bond formation at the C5 bromine position. A breakthrough methodology employs pyridine-derived quaternary phosphonium salts as activated intermediates. These salts are generated by alkylating the pyridinone nitrogen with tris(4-methoxyphenyl)phosphine, forming a phosphonium group that mitigates the inherent electron-deficiency of pyridine and facilitates transmetallation [5]. The catalytic cycle involves:
Electrophile | Product Class | Yield Range | Key Application |
---|---|---|---|
Arylboronic acids | Biaryl derivatives | 70–92% | Pharmaceutical scaffolds |
Alkynyl trifluoroborates | Enyne systems | 65–88% | Functional materials |
Vinyl halides | Styryl derivatives | 75–90% | Agrochemical intermediates |
This strategy achieves exceptional functional group tolerance, allowing incorporation of sterically hindered ortho-substituted aryl groups and electron-deficient alkenes [5]. The electron-withdrawing trifluoromethyl group at C3 enhances reactivity by reducing electron density at C5, facilitating oxidative addition.
Regioselective bromination at C5 is achieved via directed ortho-metalation of 3-(trifluoromethyl)pyridin-2(1H)-one. Deprotonation of the pyridinone nitrogen with n-butyllithium (2.5 equiv) generates a dianionic species, enabling C5 lithiation at –78°C. Subsequent quenching with bromine affords 5-bromo-2-hydroxypyridine derivatives with >80% regioselectivity [7]. Key limitations include:
Late-stage trifluoromethylation employs copper-mediated radical pathways. Using Umemoto's reagent (5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) and CuI, trifluoromethyl radicals add to 5-bromo-3-iodopyridin-2-ol, exploiting the C3 iodine as a traceless directing group. Selectivity arises from the greater C–I bond homolysis rate versus C–Br [2].
Industrial-scale synthesis relies on vapor-phase chloro/fluoro exchange using fluidized-bed reactors. 2,3-Dichloro-5-(trichloromethyl)pyridine undergoes continuous fluorination at 300–450°C with chromium- or iron-based catalysts (e.g., FeCl₃), yielding 2,3-dichloro-5-(trifluoromethyl)pyridine as a key intermediate [2] [3]. Critical process parameters include:
Parameter | Conditions | Impact on Yield |
---|---|---|
Temperature | 380°C | <350°C: Incomplete conversion; >400°C: Decomposition |
Catalyst | FeF₃/Cr₂O₃ (90:10) | 95% selectivity at 85% conversion |
Residence time | 15–20 s | Shorter times reduce coking |
Non-catalytic fluorination uses anhydrous hydrogen fluoride under mild conditions (50–80°C). The reaction proceeds via SN2-type nucleophilic displacement:$$ \ce{ \chemfig{6((=O)-N=(-Cl)-(=Cl)-(-CCl_3)=)} + 3HF -> \chemfig{6((=O)-N=(-Cl)-(=Cl)-(-CF_3)=)} + 3HCl } $$HF achieves 97% conversion with 89% selectivity for trifluoromethyl products, avoiding high-temperature decomposition [3]. Challenges include corrosion-resistant reactor design (Hastelloy) and HF handling.
Microwave irradiation enhances 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine synthesis via accelerated heterocyclic condensations. Key advancements include:
Parameter | Microwave Conditions | Conventional Conditions |
---|---|---|
Time | 10–30 min | 8–24 h |
Temperature | 150°C (in DMF) | 80°C (reflux) |
Solvent | NMP (ε = 32.2) | Toluene (ε = 2.4) |
Yield improvement | +25–40% | Baseline |
Scale-up strategies employ continuous-flow microwave reactors with immobilized catalysts, achieving kilogram-scale production while maintaining >90% yield [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0